2-Chloro-6-iodo-4-methylaniline
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Overview
Description
2-Chloro-6-iodo-4-methylaniline is an organic compound characterized by the presence of a chloro, iodo, and methyl group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Aniline Derivatives: The compound can be synthesized by halogenating aniline derivatives
N-Methylation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation Products: Nitro derivatives, such as 2-chloro-6-iodo-4-methylnitrobenzene.
Reduction Products: Amine derivatives, such as 2-chloro-6-iodo-4-methylbenzeneamine.
Substitution Products: Various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-iodo-4-methylaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-iodo-4-methylaniline exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific biological system and the intended application.
Comparison with Similar Compounds
4-Chloro-2-iodo-6-methylaniline: Similar in structure but with different positions of the halogen atoms.
2-Chloro-4-iodo-6-methylaniline: Another positional isomer with different chemical properties.
Uniqueness: 2-Chloro-6-iodo-4-methylaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. This positional isomerism can lead to different chemical behaviors and uses in various fields.
Properties
Molecular Formula |
C7H7ClIN |
---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
2-chloro-6-iodo-4-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
InChI Key |
IDFVCSLRNGAXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)Cl |
Origin of Product |
United States |
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